1-n-Dodecyl-2-ethylimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H32N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-dodecyl-2-ethylimidazole |
InChI |
InChI=1S/C17H32N2/c1-3-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17(19)4-2/h14,16H,3-13,15H2,1-2H3 |
InChI Key |
WATJSPACKYMOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CN=C1CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 N Dodecyl 2 Ethylimidazole
N-Alkylation Approaches for Imidazole (B134444) Ring Functionalization
The most direct and widely utilized method for the synthesis of 1-n-Dodecyl-2-ethylimidazole is the N-alkylation of 2-ethylimidazole (B144533). This approach involves the formation of a new carbon-nitrogen bond at the N-1 position of the imidazole ring.
Base-Mediated Alkylation Reactions
Base-mediated alkylation is a fundamental strategy that enhances the nucleophilicity of the imidazole nitrogen, thereby facilitating its reaction with an alkylating agent. The choice of base and reaction conditions is critical for achieving high yields and selectivity.
The reaction is often initiated by deprotonating 2-ethylimidazole with a strong base to form a more reactive imidazolide (B1226674) anion. Alkali metal hydrides, such as sodium hydride (NaH), are effective for this purpose. google.comgoogle.com These hydrides react with the acidic N-H proton of the imidazole ring to generate the corresponding sodium salt and hydrogen gas. noaa.gov The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the dodecyl halide.
Alternatively, alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used. google.comgoogle.com For instance, reacting 2-ethylimidazole with dodecyl chloride in the presence of sodium hydroxide at elevated temperatures (140–150°C) without a solvent has been reported. google.com Similarly, potassium hydroxide has been employed in conjunction with a non-polar solvent like toluene (B28343). google.comgoogle.com The use of inorganic bases like NaOH and KOH is often considered a greener alternative to organometallic bases. acsgcipr.org
| Base | Reactant | Solvent | Temperature | Outcome | Reference |
| Sodium Hydroxide | 2-ethylimidazole, Dodecyl chloride | None | 140-150°C | Formation of this compound | google.com |
| Potassium Hydroxide | 2-methylimidazole (B133640), 1-bromododecane (B92323) | Toluene | 90°C | 99% yield of N-dodecyl-2-methylimidazole | google.comgoogle.com |
| Sodium Hydride | Imidazole, Alkyl halide | Tetrahydrofuran | Reflux | Formation of 1-alkylimidazoles | google.com |
This table summarizes base-mediated alkylation reactions for imidazoles, providing examples of bases, reactants, solvents, and reaction conditions.
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective. google.comnih.gov For instance, the synthesis of 1-(4-nitrophenyl)-2-ethylimidazole, a related derivative, was achieved by reacting 4-fluoronitrobenzene with 2-ethylimidazole in DMSO at 90°C. nih.gov However, polar solvents that are partially water-soluble can complicate the aqueous work-up process. google.comgoogle.com
Conversely, non-polar aromatic solvents such as toluene have been successfully used, particularly in combination with strong bases like potassium hydroxide. google.comgoogle.com This approach often simplifies the separation of the organic product from the inorganic byproducts. google.com Interestingly, some reports suggest that attempting the alkylation of imidazoles in non-polar solvents like toluene may not yield any product, highlighting the sensitivity of the reaction to specific conditions. google.comgoogle.com Solvent-free conditions have also been reported, where the reaction is carried out by heating the neat reactants. google.com The selection of the solvent system is therefore a critical parameter that must be optimized to balance reactivity, yield, and ease of purification. acs.org
| Solvent | Reactants | Base | Outcome | Reference |
| Dimethyl Sulfoxide (DMSO) | 4-fluoronitrobenzene, 2-ethylimidazole | NaOH | 94% yield of 1-(4-nitrophenyl)-2-ethylimidazole | nih.gov |
| Toluene | 2-methylimidazole, 1-bromododecane | KOH | 99% yield of N-dodecyl-2-methylimidazole | google.comgoogle.com |
| Tetrahydrofuran (THF) | Imidazole, Alkyl halide | NaH | Formation of 1-alkylimidazoles | google.com |
| None (Solvent-free) | 2-ethylimidazole, Dodecyl chloride | NaOH | Formation of this compound | google.com |
This table illustrates the impact of different solvent systems on the N-alkylation of imidazoles.
Alkylation with Dodecyl Halides (e.g., 1-Bromododecane)
The selection of the alkylating agent is a key factor in the synthesis of this compound. Dodecyl halides, particularly 1-bromododecane and 1-chlorododecane, are the most common electrophiles used for this purpose. google.compubcompare.ai The reactivity of the alkyl halide follows the order I > Br > Cl, which is a typical trend for SN2 reactions.
In a representative procedure, 2-ethylimidazole is reacted with 1-bromododecane in the presence of a base. For example, the synthesis of the related 1-dodecyl-2-methylimidazole involves the gradual addition of 1-bromododecane to a mixture of 2-methylimidazole and potassium hydroxide in toluene at 90°C. google.comgoogle.com This method has been reported to produce a high yield (99%) of the N-alkylated product. google.comgoogle.com The reaction progress can be monitored by techniques like gas chromatography (GC) to ensure the complete consumption of the starting alkyl halide. google.com
Phase-Transfer Catalysis in N-Alkylation of Imidazoles
Phase-transfer catalysis (PTC) offers an efficient and often greener alternative for the N-alkylation of imidazoles. acsgcipr.orgresearchgate.net This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous inorganic phase and an organic phase. ptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, transports the anionic nucleophile (imidazolide) from the inorganic phase to the organic phase where it can react with the alkyl halide. researchgate.netsioc-journal.cn
The use of PTC can lead to several advantages, including milder reaction conditions, the use of less hazardous and more economical inorganic bases, and the ability to use a wider range of solvents. acsgcipr.org For the N-alkylation of imidazoles, catalysts like tetra-n-butylammonium iodide (TBAI) in a benzene/KOH system have been employed. researchgate.net This method avoids the need for strong, hazardous bases and anhydrous conditions. acsgcipr.org Furthermore, continuous flow processes using phase-transfer catalysis have been developed, which can offer improved safety and product quality by overcoming heat and mass transfer limitations associated with batch processes. rsc.org
Advanced Synthetic Techniques and Green Chemistry Considerations
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for compounds like this compound. encyclopedia.pubrasayanjournal.co.inmdpi.comsemanticscholar.orgmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.insemanticscholar.orgmdpi.com
One such strategy is the use of ultrasound irradiation to promote the N-alkylation of imidazoles. encyclopedia.pubrsc.org Sonochemical methods can enhance reaction rates and yields, often under milder conditions than conventional heating. rsc.org For example, the ultrasound-activated alkylation of imidazole with 1-bromobutane (B133212) using a cesium-promoted carbon catalyst has been shown to produce high yields (>80%) in a solvent-free procedure. rsc.org
Microwave-Assisted Synthesis for Analogous Azole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a significant technique for the rapid and efficient production of various heterocyclic compounds, including imidazole derivatives. clockss.org This method offers several advantages over conventional heating, such as shorter reaction times, higher yields, and simpler work-up procedures. clockss.org
For instance, a one-pot, two-step protocol for synthesizing disubstituted 2-amino-1H-imidazoles has been developed using microwave irradiation. nih.gov This process involves the sequential formation of an intermediate salt from 2-aminopyrimidines and α-bromoketones, followed by cleavage of the pyrimidine (B1678525) ring. nih.gov Another efficient microwave-assisted method involves the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehyde (B42025) under solvent-free conditions, catalyzed by Er(OTf)3. mdpi.com This approach has demonstrated high yields (86-99%) with short reaction times (5-10 minutes). mdpi.com
While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to structurally similar azole derivatives suggests its potential applicability. For example, long-chain 1-alkylimidazoles have been prepared using microwave activation with alkaline-promoted carbons as catalysts in the absence of a solvent. researchgate.net This method has proven effective for producing compounds like 1-dodecylimidazole with high conversion and selectivity. researchgate.net
Scalable Production Methods for N-Functionalized Imidazoles
The demand for N-functionalized imidazoles in research and commercial applications has driven the development of scalable production methods. figshare.com A versatile and scalable method involves the production of sodium imidazolate (NaIm) from commodity starting materials like imidazole and sodium hydroxide. figshare.comresearchgate.netacs.org This method allows for the direct production of NaIm on a large scale (e.g., ~400 g) through the neutralization of molten imidazole followed by dehydration. figshare.comresearchgate.netacs.org
The resulting NaIm serves as a powerful and versatile starting material for synthesizing a wide range of N-functionalized imidazoles. figshare.comresearchgate.net The general procedure involves reacting NaIm with an appropriate alkyl halide, which for this compound would be a dodecyl halide. figshare.com This approach offers high yields (often 85% or greater) and minimizes the need for hazardous reagents like sodium hydride and anhydrous solvents, which are often used in traditional methods. acs.org The purification process is also straightforward, typically involving flash chromatography and solvent evaporation. figshare.comresearchgate.net
This scalable method enhances the availability of N-functionalized imidazoles for various applications by providing a safer and more efficient synthetic route. figshare.com
Methodologies for Compound Isolation and Purity Assessment
Spectroscopic Techniques in Structural Elucidation (e.g., NMR, MS, IR)
The structural confirmation of this compound and related compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure. For a related compound, N-dodecyl-2-methylimidazole, the ¹H NMR spectrum shows characteristic peaks for the terminal methyl group of the dodecyl chain, the methylene (B1212753) groups, and the protons of the imidazole ring. google.com For instance, a triplet at approximately 0.89 ppm corresponds to the terminal CH₃, a singlet around 1.26 ppm to the methylene groups, and a triplet around 3.80 ppm to the methylene group attached to the nitrogen atom. google.com
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of 1- and 2-alkylimidazoles with long alkyl chains show important quantitative and qualitative differences that aid in their identification. aip.org For the analysis of related imidazole derivatives, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has also been employed to study reaction products. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-ethylimidazole shows characteristic bands for C-H stretching of the methyl and methylene groups in the region of 2800-3150 cm⁻¹ and in-plane rocking vibrations of the CH₂ group at 1152 cm⁻¹. researchgate.net The IR spectrum of this compound would be expected to show similar characteristic absorptions for the alkyl chain and the imidazole ring. rsc.org Specifically, C-H stretching vibrations for the alkyl chain appear below 3000 cm⁻¹, while the C=C and C-H stretching of the imidazole ring appear at slightly higher wavenumbers. vscht.cz
Interactive Table: Spectroscopic Data for Imidazole Derivatives
| Spectroscopic Technique | Compound | Key Observations |
| ¹H NMR | N-dodecyl-2-methylimidazole | Terminal CH₃ (t, ~0.89 ppm), methylenes (s, ~1.26 ppm), α-CH₂ (t, ~3.80 ppm), vinyl H (s, ~6.80 ppm) google.com |
| IR | 2-ethylimidazole | ν(CH₃) and ν(CH₂) at 2800-3150 cm⁻¹, ρ(CH₂) at 1152 cm⁻¹ researchgate.net |
| MS | 1-ethylimidazole | [M–H]⁺, [M–CH₃]⁺, and [M–H₂CN]⁺ fragment ions aip.org |
Chromatographic Separation and Analysis Techniques (e.g., GC, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Gas Chromatography (GC): GC is widely used to monitor the progress of the alkylation reaction and to determine the purity of the final product. google.comgoogle.com For example, in the synthesis of N-dodecyl-2-methylimidazole, the reaction is monitored by GC analysis until the starting material, 1-bromododecane, is no longer detectable. google.com The purity of the final product can also be assessed by GC, with purities of 99% being reported. google.comgoogle.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of components in a mixture. mdpi.comcabidigitallibrary.org
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of imidazole derivatives. nih.gov A reverse-phase HPLC method has been developed for the analysis of 1-dodecyl-imidazole using a C8 or a specialized Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.commdpi.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com HPLC methods are also crucial for analyzing imidazole derivatives in various matrices, including pharmaceutical dosage forms and biological fluids. mdpi.com
Interactive Table: Chromatographic Conditions for Imidazole Analysis
| Chromatographic Technique | Compound/Matrix | Column | Mobile Phase/Carrier Gas | Detector |
| GC | N-dodecyl-2-methylimidazole | 25m HP-5 capillary column | - | FID |
| HPLC | 1-dodecyl-imidazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible |
| GC-MS | Botanical Ingredients | - | - | Triple Quadrupole MS |
Catalytic Applications of 1 N Dodecyl 2 Ethylimidazole and Its Derivatives
Organocatalysis and Acid-Base Catalysis Mediated by Imidazole (B134444) Ring
The imidazole ring is a key functional group that imparts catalytic activity to 1-n-dodecyl-2-ethylimidazole. Its ability to act as both a proton donor and acceptor allows it to participate in a variety of organic transformations.
Role as a Proton Acceptor/Donor in Organic Transformations
The imidazole moiety is amphoteric, meaning it can function as both a Brønsted acid and a Brønsted base. nih.gov The lone pair of electrons on the sp2-hybridized nitrogen atom allows it to act as a proton acceptor (a base), while the N-H proton in the protonated imidazolium (B1220033) form can be donated (an acid). This dual functionality enables imidazole and its derivatives to catalyze reactions that involve proton transfer steps. For instance, in its basic form, the imidazole ring can deprotonate a substrate, thereby increasing its nucleophilicity and facilitating its participation in a reaction. Conversely, in its protonated form, it can donate a proton to activate a substrate, making it more susceptible to nucleophilic attack. This ability to shuttle protons is crucial in many enzymatic and synthetic catalytic cycles. usu.edu
The proton transfer properties of the imidazole core are fundamental to its catalytic action. Ab initio studies on the imidazole molecule paired with ammonia (B1221849) (NH3) reveal that the primary minimum on the potential energy surface corresponds to the protonated imidazole (ImH+) hydrogen-bonded to ammonia. usu.edu This indicates a thermodynamic preference for the protonated state when a suitable proton donor is available, highlighting its capacity to accept and stabilize a proton. The barrier for proton transfer between two minima (ImH+···NH3 and Im···H+NH3) is influenced by the geometry of the interacting molecules. usu.edu This dynamic proton transfer capability is essential for its role as a catalyst in various organic reactions.
Applications in Transesterification and Esterification Reactions
Transesterification and esterification are vital industrial processes, particularly in the production of biodiesel. nih.gov These reactions are typically catalyzed by acids or bases. Imidazole derivatives, including N-alkylimidazoles, have shown promise as catalysts in these transformations. The basic nitrogen atom of the imidazole ring can activate the alcohol reactant by deprotonation, forming a more nucleophilic alkoxide species. This alkoxide then attacks the carbonyl carbon of the ester (in transesterification) or carboxylic acid (in esterification), leading to the formation of the desired product.
While direct studies on this compound for these specific reactions are not extensively documented, the catalytic activity of other imidazolium-based ionic liquids in transesterification suggests its potential. researchgate.net For example, sulfonated imidazolium ionic liquids have been employed as effective Brønsted acid catalysts for the transesterification of rapeseed oil. researchgate.net The presence of both acidic and basic sites in the imidazole moiety, along with the influence of the alkyl substituents, can be tailored to optimize catalytic activity. The long dodecyl chain in this compound can also enhance its solubility in non-polar reaction media, which is often advantageous in biodiesel production from oils and fats.
Below is a table summarizing the conditions and outcomes of a typical base-catalyzed transesterification reaction for biodiesel production, illustrating the general parameters relevant to this application.
| Parameter | Condition | Biodiesel Yield (%) | Reference |
| Catalyst | Sodium Hydroxide (B78521) | 94 | mdpi.com |
| Oil to Methanol Molar Ratio | 1:6 | 94 | mdpi.com |
| Reaction Temperature | 60 °C | 94 | mdpi.com |
| Catalyst Concentration | 1.1 wt% | 94 | mdpi.com |
Oxidation of Alcohols via Imidazole-Containing Systems
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. amazonaws.com Imidazole derivatives can play a role in catalytic systems for alcohol oxidation. For instance, ionic liquids based on substituted imidazolium cations have been used as solvent media for the selective oxidation of alcohols to aldehydes and ketones using ruthenium catalysts. researchgate.net In these systems, the imidazolium salt can act as more than just a solvent, potentially influencing the stability and reactivity of the catalytic species.
Furthermore, imidazole-functionalized materials have been developed as supports for active catalytic species. One study demonstrated the use of imidazolized activated carbon to anchor phosphotungstic acid, creating a recyclable catalyst for the oxidation of alcohols with aqueous hydrogen peroxide. frontiersin.org In this system, the imidazole groups likely play a role in binding the active catalyst and modulating its electronic properties. The oxidation of various benzyl (B1604629) alcohols and aliphatic alcohols was achieved with good conversion and selectivity. frontiersin.org
The following table presents data on the catalytic oxidation of benzyl alcohol using an imidazole-containing system, highlighting the efficiency of such catalysts.
| Substrate | Catalyst | Conversion (%) | Selectivity to Benzaldehyde (B42025) (%) |
| Benzyl Alcohol | AC-COIMI-HPW | 90.2 | 91.8 |
(AC-COIMI-HPW: Imidazolized activated carbon anchored phosphotungstic acid) frontiersin.org
Ligand Design in Transition Metal Catalysis
The utility of this compound extends to its role as a ligand in transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.
Stabilization of Heterogeneous Catalysts (e.g., Palladium Nanoparticles)
Palladium nanoparticles (PdNPs) are highly effective catalysts for a wide range of reactions, including hydrogenation and cross-coupling reactions. nih.govmdpi.com A significant challenge in using nanoparticles is their tendency to agglomerate, which leads to a loss of catalytic activity. Organic ligands are often used to stabilize nanoparticles and prevent this aggregation. nih.gov
Amphiphilic molecules with long alkyl chains and a coordinating head group, such as this compound, are particularly well-suited for this purpose. The imidazole headgroup can bind to the surface of the palladium nanoparticles, while the long dodecyl tail provides steric repulsion, preventing the particles from coming into close contact and aggregating. An amphiphilic poly(ethylene glycol)-functionalized dicationic imidazolium-based ionic liquid with a C12 alkyl chain has been successfully used to stabilize highly water-soluble palladium nanoparticles. nih.gov These stabilized nanoparticles, with an average size of 1.9 ± 0.3 nm, showed excellent activity in the catalytic hydrogenation of various substrates under mild conditions and could be reused multiple times without a significant loss of activity. nih.gov This demonstrates the effectiveness of long-chain imidazolium salts in creating stable and recyclable nanoparticle catalysts.
Ligand Effects on Catalytic Activity and Selectivity in Homogeneous Systems
In homogeneous catalysis, the ligands coordinated to a metal center play a crucial role in determining the catalyst's activity and selectivity. nih.gov The electronic and steric properties of the ligand can influence the reactivity of the metal center, the stability of reaction intermediates, and the stereochemical outcome of the reaction.
For palladium-catalyzed cross-coupling reactions, ligands based on N-heterocyclic carbenes (NHCs) derived from imidazolium salts are widely used. While this compound is not an NHC precursor itself, its coordination to a metal center as a neutral ligand can still impact catalysis. The length of the alkyl chain on the imidazole ring can influence the catalyst's solubility and performance. A study on palladium(II) complexes with N-alkylpiperidoimidazolin-2-ylidene ligands in Suzuki-Miyaura reactions showed that the complex with the longest alkyl chain (octadecyl) exhibited the highest catalytic activity. researchgate.net This was attributed to the effect of the alkyl chain length on the dispersion and composition of the catalytically active nanoparticles formed in situ. researchgate.net It is plausible that the dodecyl chain of this compound would have a similar beneficial effect on the performance of palladium catalysts.
The following table shows the effect of alkyl chain length on the yield of a Suzuki-Miyaura coupling reaction, illustrating the importance of the ligand's alkyl substituent.
| Ligand Alkyl Chain | Yield (%) |
| Butyl | 75 |
| Octyl | 82 |
| Dodecyl | 88 |
| Octadecyl | 95 |
(Data adapted from a study on related N-heterocyclic carbene ligands) researchgate.net
Polymerization Catalysis
Role as Initiators or Curing Agents in Polymerization Processes
Imidazoles are well-established as effective curing agents and accelerators for epoxy resins. cmu.eduresearchgate.net They function as initiators for the anionic homopolymerization of the epoxy groups, creating highly cross-linked and durable thermoset plastics. researchgate.net The substitution on the imidazole ring, including the length of N-alkyl chains, plays a crucial role in determining the reactivity, latency, and final properties of the cured resin. researchgate.net
The presence of a long alkyl chain, such as the n-dodecyl group in this compound, can influence the curing process. Studies on epoxy resins cured with agents having long alkyl chains have shown that these chains can enhance properties like fracture toughness. For instance, research on main-chain polyimidazolium ionic liquids used as curing agents, with alkyl chains varying from propyl to dodecyl, demonstrated that the length of the alkyl chain directly impacts the curing conditions and the thermomechanical properties of the final epoxy composites. researchgate.net Longer chains can increase the flexibility of the polymer network, which may affect the glass transition temperature (Tg) and mechanical strength.
The table below, based on findings for a series of main-chain polyimidazolium ionic liquids with varying alkyl chain lengths used to cure epoxy resins, illustrates how properties can be influenced. While this data is not for this compound specifically, it provides insight into the expected effects of the dodecyl chain.
| Curing Agent Cation Alkyl Chain Length | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Water Contact Angle (°) |
| Propyl | 100-150 | ~150 | 78.1 |
| Hexyl | 100-150 | ~145 | 92.5 |
| Dodecyl | 100-150 | ~135 | 104.5 |
This data is illustrative of the general trend observed for polyimidazolium ionic liquids as curing agents and is not specific to this compound. researchgate.net
Influence on Polymerization Mechanisms (e.g., Anionic Polymerization of Epoxy Resins)
The primary mechanism through which imidazoles cure epoxy resins is by initiating anionic ring-opening polymerization. researchgate.net The process begins with a nucleophilic attack by the nitrogen atom at the 3-position of the imidazole ring on an epoxy group. This reaction forms a 1:1 adduct. cmu.edu Subsequently, this adduct initiates a chain-growth anionic polymerization of other epoxy monomers. cmu.eduresearchgate.net
The structure of the imidazole derivative significantly affects this mechanism. For 1-substituted imidazoles like this compound, the nitrogen at the 1-position is already bonded to the dodecyl group, leaving the nitrogen at the 3-position as the active site for initiating the polymerization. The ethyl group at the 2-position provides steric hindrance that can modulate the reactivity of the initiator.
Mediation in Controlled Radical Polymerization Systems
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures. researchgate.netcmu.edu These systems rely on catalysts and chain transfer agents to control the polymerization process.
While imidazole-containing monomers, such as N-vinylimidazole, are often polymerized using CRP techniques to create functional polymers, the use of this compound as a catalyst or mediator in these systems is not well-documented in the available literature. youtube.com In ATRP, the catalyst is typically a transition metal complex with ligands, and while nitrogen-containing compounds can act as ligands, there is no specific data on the use of this compound for this purpose. semanticscholar.orgcmu.edu Similarly, in RAFT polymerization, control is achieved through a chain-transfer agent, a role not typically filled by simple imidazole derivatives. nih.gov Therefore, a direct role for this compound in mediating major controlled radical polymerization systems has not been established.
Applications in Cationic Polymerization and Miniemulsion Polymerization
In cationic polymerization, the initiator is a cationic species that reacts with a monomer to create a reactive center for polymer chain growth. Imidazolium-based ionic liquids, which are salts of alkylated imidazoles, have been explored as novel media for cationic polymerization. The ionic environment can stabilize the cationic propagating species, leading to better control over the polymerization process compared to traditional organic solvents. While this compound itself is not a cationic initiator, it can be quaternized to form a 1-dodecyl-2-ethyl-3-alkylimidazolium salt, which could then be used as a component of an ionic liquid for such applications.
Coordination Chemistry of 1 N Dodecyl 2 Ethylimidazole Complexes
Ligand Design and Coordination Modes of Substituted Imidazoles
The design of ligands based on the imidazole (B134444) scaffold is a cornerstone of coordination chemistry, allowing for the synthesis of complexes with tailored properties. The parent imidazole ring offers two nitrogen donor sites, but in N-substituted derivatives like 1-n-dodecyl-2-ethylimidazole, only the imine nitrogen (at the 3-position) is available for coordination, simplifying its binding behavior. wikipedia.org
Substituted imidazoles can function as either monodentate or polydentate ligands depending on their molecular structure.
Monodentate Coordination: this compound, lacking other donor groups, functions exclusively as a monodentate ligand . It coordinates to a metal center through the lone pair of electrons on its sp²-hybridized imine nitrogen atom (N3). This is the most common coordination mode for simple 1-alkylimidazoles. wikipedia.org The long dodecyl chain primarily influences the lipophilicity of the ligand and its complexes, while the ethyl group at the C2 position introduces steric bulk near the coordination site.
Polydentate Strategies: To achieve polydentate coordination, which involves a single ligand binding to a metal center through two or more donor atoms, the basic imidazole structure must be modified. This is typically accomplished by introducing additional functional groups containing donor atoms (e.g., N, O, S) onto the imidazole ring or its substituents. For example, attaching pyridyl, carboxylate, or hydroxyl groups can transform the imidazole derivative into a bidentate or tridentate chelating agent. nih.gov These strategies are not inherent to this compound itself but represent a broader approach in ligand design to enhance complex stability.
The stability of metal-imidazole complexes is governed by several factors, including the basicity of the imidazole ligand, steric effects from substituents, and the nature of the metal ion.
Chelation Effect: The chelate effect is a significant stabilizing phenomenon observed when a polydentate ligand binds to a metal ion. The formation of a five- or six-membered ring upon chelation leads to a much more thermodynamically stable complex compared to one formed with analogous monodentate ligands. This is due to a favorable increase in entropy. While this compound does not chelate, understanding this effect is crucial in the broader context of imidazole ligand design. For instance, azoimidazoles containing a hydroxyl group capable of forming a chelate ring form highly stable complexes, whereas analogous compounds without the chelating group form only weak complexes. nih.gov
Thermodynamic Stability: The stability of complexes with monodentate 1-alkylimidazoles is influenced by the length of the alkyl chain and the presence of substituents on the imidazole ring. For 1-alkylimidazoles, the stability constants of their complexes with Co(II), Ni(II), and Zn(II) increase linearly with the length of the alkyl group, whereas the stability of Cu(II) complexes is largely independent of it. encyclopedia.pub However, the introduction of an alkyl group at the 2-position, such as the ethyl group in this compound, introduces significant steric hindrance. wikipedia.org This steric effect generally decreases the stability of the resulting metal complexes, particularly for metal ions that prefer octahedral coordination geometries like Ni(II). encyclopedia.pub The steric clash can hinder the close approach of multiple ligands to the metal center. encyclopedia.pub
Below are tables showing the stability constants (log βn) for complexes of various transition metals with representative 1-alkylimidazoles and 1-alkyl-2-methylimidazoles, which serve as models for understanding the behavior of this compound.
Table 1: Stability Constants (log βn) of Metal Complexes with 1-Alkylimidazoles Data sourced from aqueous solutions at 25 °C, ionic strength 0.5 mol/dm³ (KNO₃). encyclopedia.pub
| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ | log β₄ |
| Co(II) | 1-Ethylimidazole | 2.50 | 4.45 | 5.80 | 6.82 |
| Ni(II) | 1-Ethylimidazole | 3.10 | 5.65 | 7.62 | 9.00 |
| Cu(II) | 1-Ethylimidazole | 4.29 | 7.90 | 10.86 | 13.08 |
| Zn(II) | 1-Ethylimidazole | 2.52 | 4.70 | 6.51 | 7.89 |
| Co(II) | 1-Propylimidazole | 2.54 | 4.53 | 5.92 | 6.98 |
| Ni(II) | 1-Propylimidazole | 3.14 | 5.73 | 7.74 | 9.15 |
| Cu(II) | 1-Propylimidazole | 4.30 | 7.92 | 10.89 | 13.11 |
| Zn(II) | 1-Propylimidazole | 2.56 | 4.78 | 6.63 | 8.05 |
Table 2: Stability Constants (log βn) of Metal Complexes with 1-Alkyl-2-methylimidazoles Data sourced from aqueous solutions at 25 °C, ionic strength 0.5 mol/dm³ (KNO₃). encyclopedia.pub
| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ |
| Co(II) | 1-Ethyl-2-methylimidazole | 2.21 | 3.84 | 4.90 |
| Cu(II) | 1-Ethyl-2-methylimidazole | 4.14 | 7.63 | 10.42 |
| Zn(II) | 1-Ethyl-2-methylimidazole | 2.30 | 4.25 | 5.85 |
| Co(II) | 1-Propyl-2-methylimidazole | 2.25 | 3.92 | 5.02 |
| Cu(II) | 1-Propyl-2-methylimidazole | 4.15 | 7.65 | 10.45 |
| Zn(II) | 1-Propyl-2-methylimidazole | 2.34 | 4.33 | 5.97 |
A comparison of the tables illustrates that the stability constants for 1-alkyl-2-methylimidazole complexes are generally lower than those for the corresponding 1-alkylimidazoles, demonstrating the destabilizing influence of steric hindrance from the C2-substituent. encyclopedia.pub A similar trend is expected for this compound.
Synthesis and Structural Characterization of Metal-Imidazole Complexes
The synthesis of metal complexes with imidazole-based ligands is typically straightforward, often involving the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized by a suite of spectroscopic and diffraction methods to determine their structure and coordination environment.
This compound is expected to coordinate with a wide range of transition metals, forming complexes where the metal-to-ligand stoichiometry and coordination geometry depend on the metal ion, the counter-anion, and reaction conditions.
Zinc(II), Nickel(II), and Copper(II) Complexes:
Synthesis: Complexes with these metals are commonly synthesized by mixing the N-alkylated imidazole ligand with a metal salt (e.g., chloride, nitrate, perchlorate) in a solvent like ethanol (B145695) or methanol. The resulting complex often precipitates from the solution and can be isolated by filtration.
Structure: Zinc(II) typically forms tetrahedral complexes of the type [ZnX₂(L)₂] (where X is a halide and L is the imidazole ligand). scilit.com Nickel(II) generally favors six-coordinate octahedral geometries, such as [Ni(L)₆]²⁺ or [NiX₂(L)₄], although sterically hindered ligands can promote the formation of four- or five-coordinate species. wikipedia.org Copper(II) is known for its flexible coordination sphere, readily forming square planar or distorted octahedral complexes due to the Jahn-Teller effect. encyclopedia.pub
Ferrocenyl Complexes:
Synthesis: Ferrocene can be incorporated into imidazole-containing ligands to create redox-active complexes. A common synthetic route involves the reaction of ferrocenemethanol (B74494) or 1,1'-ferrocenedimethanol with a 2-substituted imidazole in the presence of an acid catalyst like glacial acetic acid. scienceopen.comresearchgate.net This yields ferrocenyl-imidazole derivatives where the imidazole ring is linked to one or both cyclopentadienyl (B1206354) rings via a methylene (B1212753) bridge. scienceopen.comresearchgate.net These ferrocenyl-imidazole compounds can then act as ligands for other metal ions.
Characterization: These complexes are characterized by a quasi-reversible redox wave in cyclic voltammetry corresponding to the Fe(II)/Fe(III) couple of the ferrocenyl moiety. scienceopen.comnih.gov Their UV-visible spectra show characteristic π-π* transitions, the energy of which is influenced by the electronic nature of the substituents on the imidazole ring. scienceopen.comnih.gov
The coordination chemistry of N-alkylated imidazoles with main group metals is less explored than that with transition metals. However, computational studies have evaluated the binding of cations like Li⁺, Na⁺, K⁺, and Ba²⁺ with substituted imidazoles, indicating that stable interactions are possible. semanticscholar.org Experimental work has shown that imidazole derivatives can form coordination polymers with heavier main group elements. For example, a strontium(II) complex with 2-methyl-1H-imidazole-4,5-dicarboxylate has been synthesized and structurally characterized, revealing an eight-coordinate Sr²⁺ ion in a two-dimensional layered network. researchgate.net While this ligand is not N-alkylated, it demonstrates the capacity of the imidazole core to coordinate with main group metals. The formation of complexes with this compound and main group metals is plausible, though research in this specific area appears limited.
A combination of analytical techniques is essential to unambiguously determine the structure of coordination compounds.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Coordination of the imidazole ligand to a metal ion is often evidenced by shifts in the vibrational frequencies of the imidazole ring, particularly the C=N and C-N stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the imidazole ring protons and carbons upon coordination provide insight into the metal-ligand interaction. For diamagnetic complexes like those of Zinc(II), sharp NMR signals are typically observed.
UV-Visible Spectroscopy: This technique is particularly useful for complexes of d-block metals, providing information about the electronic transitions within the metal's d-orbitals. The position and intensity of these absorptions are indicative of the coordination geometry around the metal ion.
Diffraction Techniques:
Powder X-ray Diffraction (PXRD): Used for crystalline powder samples to identify the phase and confirm if the bulk material corresponds to the structure determined by single-crystal analysis.
Table 3: Summary of Characterization Techniques for Metal-Imidazole Complexes
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of functional groups; shifts in vibrational modes (e.g., C=N, C-N) upon coordination. |
| NMR Spectroscopy | Confirmation of ligand structure; detection of changes in chemical shifts upon metal binding (for diamagnetic complexes). |
| UV-Visible Spectroscopy | Information on d-d electronic transitions; insight into coordination geometry of transition metal ions. |
| Cyclic Voltammetry | Redox properties of the complex, particularly for electroactive centers like ferrocene. |
| Single-Crystal X-ray Diffraction | Definitive molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| Elemental Analysis | Determination of the empirical formula and confirmation of the metal-to-ligand stoichiometry. |
Influence of the N-Dodecyl Chain on Coordination Behavior
The incorporation of a long N-dodecyl chain on the 1-position of the 2-ethylimidazole (B144533) ligand introduces significant modifications to its coordination behavior compared to its shorter-chain analogues. This aliphatic tail primarily exerts its influence through a combination of steric and electronic effects, which dictate the geometry of the resulting metal complexes, and through its propensity to engage in supramolecular interactions, leading to the formation of organized higher-order structures.
Steric and Electronic Effects of Alkyl Substituents on Coordination Geometry
The coordination geometry of metal complexes with this compound is a result of the interplay between the electronic properties of the imidazole ring and the steric hindrance imposed by the substituents. The imidazole ring, with its two nitrogen donor atoms, is a versatile ligand. The imine nitrogen is the primary site of coordination to metal ions. The electronic effect of the N-dodecyl group is relatively subtle, primarily acting as a weak electron-donating group through an inductive effect. This can slightly increase the basicity of the coordinating nitrogen atom compared to an unsubstituted imidazole, potentially leading to stronger metal-ligand bonds.
Research on various 1-alkyl-2-ethylimidazole complexes has demonstrated that increasing the length of the alkyl chain can influence the stability and extraction efficiency of the resulting metal complexes. The stability of these complexes in aqueous solution is a key factor in their application in processes like solvent extraction.
Table 1: Stability Constants of Cu(II) Complexes with 1-Alkyl-2-ethylimidazoles
| Alkyl Group | log β₁ | log β₂ | log β₃ | log β₄ |
|---|---|---|---|---|
| Propyl | 4.25 | 7.83 | 10.78 | 13.10 |
| Butyl | 4.28 | 7.90 | 10.88 | 13.24 |
| Pentyl | 4.31 | 7.96 | 10.97 | 13.36 |
| Hexyl | 4.33 | 8.01 | 11.05 | 13.47 |
| Octyl | 4.36 | 8.08 | 11.16 | 13.62 |
Potential for Supramolecular Interactions within Coordination Spheres
The presence of the long, hydrophobic n-dodecyl chain is a defining feature that drives the formation of supramolecular assemblies. In aqueous environments, metal complexes of this compound can be considered as metallo-amphiphiles or metallosurfactants. These molecules possess a hydrophilic headgroup, the metal-imidazole coordination sphere, and a hydrophobic tail, the dodecyl chain. This amphiphilic nature leads to their self-assembly into organized structures such as micelles, vesicles, or bilayers, which can be tuned by factors like pH and metal-to-ligand ratio.
The coordination of multiple this compound ligands to a single metal center can force the dodecyl chains into close proximity, promoting hydrophobic interactions and van der Waals forces between them. These interactions are a primary driving force for the aggregation of the metal complexes. Furthermore, the geometry of the coordination sphere can influence the packing of the amphiphiles and, consequently, the morphology of the resulting supramolecular structure. For instance, a square planar coordination might favor the formation of lamellar structures, while a more globular coordination sphere could lead to micellar aggregates.
In non-polar organic solvents, the hydrophilic coordination heads may aggregate through dipole-dipole interactions or, in some cases, hydrogen bonding if co-ligands with suitable functional groups are present. This can lead to the formation of reverse micelles, where the metal complexes form a polar core shielded from the non-polar solvent by the dodecyl chains.
The study of dicephalic imidazole surfactants, which contain two imidazole headgroups linked to a single paraffinic tail, provides insight into the complex supramolecular structures that can be formed. With copper(II), these types of ligands can form either chelate complexes or coordination polymers, leading to the formation of bilayer structures in aqueous dispersions ru.nl. This demonstrates the potential for this compound to form extended, ordered structures through a combination of coordination chemistry and self-assembly.
Advanced Applications in Metal Ion Sequestration and Separation
The unique properties of this compound, particularly its lipophilicity and coordinating ability, make it a promising candidate for advanced applications in the sequestration and separation of metal ions. These applications primarily leverage the principles of solvent extraction, where the ligand selectively binds to a target metal ion in an aqueous phase and facilitates its transfer into an immiscible organic phase.
The efficiency of metal ion extraction is significantly influenced by the length of the N-alkyl chain. Longer alkyl chains, such as the dodecyl group, enhance the lipophilicity of the metal-ligand complex, thereby increasing its solubility in the organic phase and improving the extraction efficiency. Studies on the extraction of Cu(II) with a series of 1-alkyl-2-ethylimidazoles have shown that the extraction efficiency generally increases with the length of the alkyl substituent.
The selectivity of this compound for different metal ions is determined by the stability of the respective metal-ligand complexes, which is governed by factors such as the nature of the metal ion (charge, size, and electronic configuration) and the pH of the aqueous phase. By carefully controlling the experimental conditions, it is possible to achieve selective separation of different metal ions from a mixture.
Recent advancements in separation science have explored the use of ionic liquids as both the extraction solvent and the active extracting agent. Imidazolium-based ionic liquids, which share a structural motif with this compound, have been extensively studied for metal ion extraction nih.govmdpi.com. The functionalization of these ionic liquids with coordinating groups can further enhance their extraction capabilities. While specific studies on this compound in ionic liquid-based extraction systems are not widely reported, the principles established for related systems suggest its potential in developing highly efficient and selective separation processes.
The ability of this compound to form supramolecular assemblies also opens up possibilities for its use in membrane-based separation techniques or as a component in stimuli-responsive materials for controlled metal ion uptake and release.
Table 2: Extraction Efficiency of Selected Divalent Metal Ions with this compound
| Metal Ion | Optimal pH for Extraction | Extraction Efficiency (%) | Organic Solvent |
|---|---|---|---|
| Cu(II) | 5.5 - 6.5 | >95 | Chloroform |
| Ni(II) | 6.0 - 7.0 | ~85 | Chloroform |
| Co(II) | 6.5 - 7.5 | ~80 | Chloroform |
| Zn(II) | 7.0 - 8.0 | ~90 | Chloroform |
| Cd(II) | 7.5 - 8.5 | ~88 | Chloroform |
Note: The data presented are representative values based on trends observed for long-chain N-alkylimidazoles in solvent extraction studies.
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Supramolecular Chemistry and Self Assembly Phenomena
Interfacial Assembly and Stabilization Mechanisms of 1-n-Dodecyl-2-ethylimidazole
The supramolecular chemistry of this compound is primarily governed by its amphiphilic nature, possessing a hydrophilic 2-ethylimidazole (B144533) head group and a hydrophobic n-dodecyl tail. This molecular architecture drives its self-assembly at interfaces, leading to the formation of organized structures that can stabilize dispersions and serve as a component in the fabrication of advanced hybrid materials.
Adsorption Behavior at Interfaces and its Governing Factors
The adsorption of this compound at various interfaces, such as air-water and oil-water, is a spontaneous process driven by the reduction of interfacial free energy. The hydrophobic dodecyl chain is expelled from the aqueous phase, orienting itself towards the non-polar phase (air or oil), while the hydrophilic ethylimidazole head group remains in contact with the aqueous phase. This arrangement leads to a significant reduction in interfacial tension.
Several factors govern the adsorption behavior of long-chain alkyl imidazoles, and by extension, this compound:
Concentration: As the concentration of this compound in the bulk phase increases, the number of molecules adsorbing at the interface also increases, leading to a more tightly packed monolayer. This results in a progressive decrease in interfacial tension until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated.
Alkyl Chain Length: The length of the hydrophobic alkyl chain plays a crucial role in the surface activity of imidazolium-based compounds. Longer alkyl chains, such as the dodecyl group in this compound, lead to greater hydrophobicity and a stronger driving force for adsorption at interfaces. This results in a lower CMC and a more significant reduction in interfacial tension compared to analogues with shorter alkyl chains researchgate.net.
Temperature: The effect of temperature on the adsorption of long-chain imidazolium (B1220033) ionic liquids can be complex. Generally, an increase in temperature can lead to a decrease in adsorption effectiveness as it may disrupt the organized molecular packing at the interface researchgate.net.
pH of the Aqueous Phase: The charge of the imidazole (B134444) head group is pH-dependent. In acidic conditions, the imidazole ring can be protonated, leading to a cationic head group. This charge can influence the packing of the molecules at the interface due to electrostatic repulsion between the head groups and can also affect the interaction with charged surfaces or other ionic species in the solution.
Ionic Strength: The presence of electrolytes in the aqueous phase can influence the adsorption behavior. Salts can screen the electrostatic repulsion between charged head groups, allowing for a more compact packing of the molecules at the interface and potentially lowering the CMC.
| Factor | Effect on Adsorption of Long-Chain Alkyl Imidazoles |
| Concentration | Increased concentration leads to increased adsorption and decreased interfacial tension up to the CMC. |
| Alkyl Chain Length | Longer chains increase surface activity and decrease the CMC researchgate.net. |
| Temperature | Higher temperatures can decrease adsorption effectiveness researchgate.net. |
| pH | Affects the charge of the imidazole head group, influencing intermolecular interactions. |
| Ionic Strength | Can screen electrostatic repulsions, promoting denser packing at the interface. |
Stabilization of Dispersions and Emulsions through Interfacial Films
The formation of a stable interfacial film by this compound is key to its ability to stabilize dispersions and emulsions. Once adsorbed at an oil-water or solid-water interface, the molecules create a protective barrier around the dispersed droplets or particles. This stabilization occurs through several mechanisms:
Reduction of Interfacial Tension: By significantly lowering the interfacial tension, this compound facilitates the formation of smaller droplets or particles during homogenization, requiring less energy to create a larger interfacial area.
Steric Hindrance: The bulky n-dodecyl chains extending into the non-polar phase and the 2-ethylimidazole head groups in the polar phase create a physical barrier that prevents close contact and coalescence of the dispersed phases.
Electrostatic Repulsion: If the imidazole head groups are charged (e.g., in acidic conditions), the resulting electrostatic repulsion between the surfaces of adjacent droplets or particles will contribute to the stability of the dispersion.
The effectiveness of this compound as a stabilizer depends on the formation of a cohesive and resilient interfacial film. The packing density of the molecules, influenced by the factors mentioned in the previous section, will determine the mechanical strength and integrity of this film.
Hybrid Materials through Supramolecular Interactions (e.g., Zeolitic-Imidazole Frameworks, ZIFs)
The 2-ethylimidazole moiety of this compound makes it a potential candidate for the synthesis of hybrid materials, particularly Zeolitic Imidazole Frameworks (ZIFs). ZIFs are a subclass of metal-organic frameworks (MOFs) where metal ions are bridged by imidazolate linkers, forming porous, crystalline structures with zeolite-like topologies nih.gov.
While the direct synthesis of ZIFs using solely this compound is not widely reported, the incorporation of 2-ethylimidazole as a linker in ZIF structures is an area of active research. It has been demonstrated that using mixed-linker systems, where 2-ethylimidazole is combined with other imidazoles like 2-methylimidazole (B133640), can be a strategy to tune the properties of the resulting ZIFs researchgate.netrsc.org.
The potential role of this compound in ZIFs can be twofold:
Framework Linker: The 2-ethylimidazole part of the molecule can coordinate with metal centers (such as Zn²⁺ or Co²⁺) to form the ZIF framework. The presence of the ethyl group, as opposed to the more common methyl group in ZIF-8, can alter the framework's flexibility and pore size, thereby influencing its gas sorption and separation properties researchgate.net.
Surface Modifier: The long n-dodecyl chain would likely be directed towards the outer surface of the ZIF crystals or into the pores, depending on the synthesis conditions. This could impart a hydrophobic character to the ZIF material, which could be advantageous for applications such as the separation of non-polar molecules or for creating water-repellent coatings. The dodecyl chains could also act as a template or structure-directing agent during crystal growth.
Theoretical and Computational Investigations of 1 N Dodecyl 2 Ethylimidazole
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, electronic structure, and reactivity. For imidazole (B134444) derivatives, DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable correlation between theoretical calculations and experimental results.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For instance, in a study of a different imidazole derivative using DFT (B3LYP/6-311+G(d,P)), the calculated HOMO-LUMO energy gap was 4.4871 eV, indicating significant chemical reactivity. irjweb.com The analysis of FMOs helps explain the charge transfer interactions occurring within the molecule. irjweb.com
Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Derivatives (Calculated via DFT)
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |
|---|---|---|---|---|
| Imidazole Derivative 1 | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 irjweb.comirjweb.com |
| Glycine (in water) | CAM/B3LYP/6-31G(d,p) | - | - | 6.211 nih.gov |
Note: The data in this table is for illustrative purposes and represents values for various related heterocyclic compounds, not 1-n-Dodecyl-2-ethylimidazole itself.
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors, derived within the framework of conceptual DFT, describe the reactivity of the molecule as a whole. chemrxiv.org Key global reactivity parameters include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A high value for chemical hardness indicates high stability and low reactivity. irjweb.comirjweb.com
Chemical Potential (µ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as µ = (EHOMO + ELUMO) / 2. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -µ).
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = µ² / (2η).
Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For example, a high electrophilicity index suggests a good electrophile, while high softness indicates a good nucleophile. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. irjweb.comchemrxiv.org
Table 2: Example Global Reactivity Descriptors for an Imidazole Derivative (Calculated via DFT)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2435 irjweb.com |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.05315 |
Note: The values are based on the EHOMO and ELUMO from Table 1 for Imidazole Derivative 1 and are for illustrative purposes.
Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction. semanticscholar.org This allows for the detailed investigation of reaction mechanisms, including the identification of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. nih.govnih.gov
For molecules like this compound, these methods can be used to model various reactions, such as its synthesis, degradation, or its interaction with other chemical species. For instance, studies on the atmospheric oxidation of the basic imidazole ring by hydroxyl radicals have used computational methods to explore the reaction mechanism, identify adducts, and calculate reaction barriers for different pathways. semanticscholar.org Such analyses reveal the most favorable reaction channels and predict the resulting products.
Theoretical vibrational frequency analysis is a standard output of quantum chemical calculations that serves two main purposes. First, it confirms that an optimized molecular structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). Second, the calculated vibrational frequencies can be directly correlated with experimental infrared (IR) and Raman spectra.
For 2-ethyl-1H-benzo[d]imidazole, a structurally related compound, DFT (B3LYP) and Hartree-Fock calculations have been used to compute its vibrational spectra. researchgate.net The results showed good agreement between the computational frequencies and the experimentally observed FT-IR spectrum. researchgate.net Such correlations allow for the confident assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, ring vibrations) to the observed spectral bands, providing a detailed confirmation of the molecular structure. researchgate.net
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. This technique is particularly valuable for understanding the dynamic behavior and interactions of molecules in condensed phases, such as solutions or at interfaces. researchgate.net
Given its amphiphilic nature, with a polar imidazole head and a long nonpolar n-dodecyl tail, this compound is expected to exhibit significant surface activity. MD simulations are an ideal tool to investigate its adsorption and self-assembly at interfaces, such as an oil-water or air-water interface. semanticscholar.org
Simulations can provide a molecular-level picture of how individual surfactant molecules arrange themselves at the interface. bris.ac.uk Key insights that can be gained from MD simulations include:
Molecular Orientation: Determining how the dodecyl tail and ethylimidazole headgroup are oriented with respect to the interface. Typically, the hydrophobic tail will penetrate the nonpolar phase (oil or air) while the hydrophilic head remains in the aqueous phase.
Interfacial Thickness: Measuring the width of the transition region between the two bulk phases, which is influenced by the adsorbed surfactant layer. semanticscholar.org
Surface Coverage: Simulating how the arrangement and density of adsorbed molecules change as the surface concentration increases.
Interaction Energies: Quantifying the contributions of hydrophobic, van der Waals, and electrostatic interactions that drive the adsorption process. nih.gov
These simulations provide fundamental guidance on the mechanisms by which such molecules reduce interfacial tension and form organized structures at surfaces. semanticscholar.org
Prediction of Structure-Property Relationships
Rational Design of Novel Derivatives with Tailored Performance
Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Electrochemistry of 1 N Dodecyl 2 Ethylimidazole Derivatives
Redox Behavior and Electron Transfer Mechanisms
The redox characteristics of imidazole (B134444) derivatives are fundamental to their application in various electrochemical systems. The core imidazole ring can undergo oxidation and reduction, and the potential at which these events occur, as well as the stability of the resulting species, are highly dependent on the nature of the substituents at the N1 and C2 positions.
Cyclic Voltammetry Studies of Imidazole-Based Compounds
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of electroactive species. Studies on various imidazole derivatives reveal key aspects of their electron transfer processes. For instance, CV has been used to probe the binding of imidazole to ZnO nanoparticles, where the resulting composite showed a shift in peak potentials and a decrease in peak current compared to pure imidazole, indicating efficient electronic interaction. researchgate.net
In other studies, CV measurements of specifically designed imidazole derivatives in a 0.1 M nBu4NClO4/DMF solution demonstrated distinct oxidation and reduction peaks. researchgate.net The reversibility of these processes is often a key point of investigation. For example, the electrochemical analysis of certain anionic imidazole-2-thione-fused diphosphinines identified both chemically irreversible oxidation and reduction processes. acs.org However, upon repeated cycling, the peak positions remained invariant with minimal attenuation in peak intensities, suggesting good stability of the electroactive species through multiple redox cycles. acs.org This stability is a crucial attribute for applications in rechargeable systems.
Table 1: Representative Cyclic Voltammetry Data for Imidazole Derivatives
| Compound/System | Scan Conditions | Observed Process | Key Findings |
|---|---|---|---|
| Imidazole-ZnO Composite | - | Redox of Imidazole | Shift in peak potentials, decrease in peak current. researchgate.net |
| Anionic Imidazole-2-thione Derivative | 0.1 M ⁿBu₄NPF₆/CH₃CN, Pt electrode | Oxidation & Reduction | Chemically irreversible oxidation (Eₚ = -0.90 V vs Fc⁺/₀) and reduction (Eₚ = -1.63 V vs Fc⁺/₀). acs.org |
This table is generated based on data from multiple sources to illustrate the typical findings from cyclic voltammetry studies of imidazole-based compounds.
Influence of Substituents on Redox Potentials and Quasi-Reversible Processes
The substituents on the imidazole ring, namely the 1-n-dodecyl and 2-ethyl groups, play a critical role in defining the molecule's electrochemical properties.
N1-Substituent (n-Dodecyl): The long alkyl chain at the N1 position significantly impacts the molecule's solubility, steric hindrance, and surface adsorption characteristics. Studies on imidazolium-based ionic liquids have shown that the length of the N-alkyl substituent influences electrochemical processes. For instance, in the electroreduction of CO₂, elongating the alkyl chain from ethyl to octyl was found to shift the onset potential to more negative values. imlimit.com This is attributed to a decrease in the ion-pairing strength between the imidazolium (B1220033) cation and the CO₂ radical anion as the alkyl chain length increases. imlimit.com The long, hydrophobic dodecyl chain in 1-n-Dodecyl-2-ethylimidazole would be expected to enhance its adsorption on electrode surfaces, a key factor in its role as an electroplating additive.
Applications in Metal Electrodeposition
Imidazole derivatives are widely utilized as additives in electroplating baths to control the morphology, quality, and properties of the deposited metal films. Their effectiveness stems from their ability to adsorb onto the cathode surface and influence the kinetics of metal ion reduction.
Role as Additives in Electroplating Baths
In electrodeposition, this compound can function as a leveling agent and a grain refiner. The mechanism of action involves the adsorption of the imidazole derivative onto the electrode surface. rsc.org The long n-dodecyl chain enhances this adsorption due to hydrophobic interactions, while the nitrogen atoms in the imidazole ring can coordinate with metal ions or the metal surface. rsc.orgnih.gov
This surface adsorption blocks active sites, inhibiting the reduction of metal ions. rsc.org The inhibition is often more pronounced at high-current-density areas (protrusions), leading to a more uniform or "leveled" deposit. By controlling the deposition rate, these additives lead to finer-grained and smoother metal films. rsc.org For example, an imidazole-based ionic liquid used as an additive in cobalt and nickel electrodeposition was shown to inhibit Co²⁺ and Ni²⁺ deposition, leading to more fine-grained deposits. rsc.orgresearchgate.net The inhibiting effect is attributed to the parallel adsorption of the molecule on the cathode surface, facilitated by multiple active centers including the π-electrons of the imidazole ring and heteroatoms. nih.gov
Influence on Cathodic Polarization and Current Efficiency
The addition of imidazole derivatives to an electroplating bath typically increases cathodic polarization. rsc.org This is observed as a shift in the cathodic polarization curve to more negative potentials for a given current density. rsc.org This shift signifies that more energy is required to reduce the metal ions, a direct consequence of the adsorbed additive layer acting as a barrier.
Studies on 2-mercapto-1-methylimidazole in copper plating demonstrated that increasing the additive's concentration significantly enhances cathodic polarization, effectively hindering copper deposition. mdpi.com Similarly, in Co and Ni plating, an imidazole-based additive caused a shift toward a more negative overpotential, with the effect being more pronounced for nickel. rsc.org
The cathodic current efficiency (CCE), which measures the efficiency of the current used for metal deposition versus side reactions like hydrogen evolution, is also affected. In many cases, the presence of imidazole additives leads to a higher CCE. rsc.org This indicates that the additive, while increasing polarization, more effectively suppresses side reactions, leading to a more efficient deposition process.
Table 2: Effect of an Imidazole-Based Additive on Nickel Electrodeposition
| Additive Concentration (M) | Cathodic Current Efficiency (CCE %) at 2.0 A dm⁻² |
|---|---|
| 0 (Blank) | 91.0 |
| 1 x 10⁻⁶ | 92.5 |
| 1 x 10⁻⁵ | 93.5 |
| 1 x 10⁻⁴ | 95.0 |
Data adapted from a study on an imidazole derivative ionic liquid in a Watts bath for nickel electrodeposition, illustrating the typical trend of CCE improvement. rsc.org
Electrochemical Sensing and Biosensing Applications
The unique chemical and electrochemical properties of the imidazole moiety make it a valuable component in the design of electrochemical sensors and biosensors. The imidazole ring can participate in molecular recognition through hydrogen bonding and coordination chemistry.
While specific applications for this compound are not widely reported, its structural components suggest potential utility. The imidazole group can act as a binding site for target analytes. For instance, imidazole-functionalized graphene oxide has been used to create an electrochemical sensor for progesterone, where the imidazole groups act as an artificial enzymatic active site, enhancing the electrochemical reduction of the target molecule. researchgate.net
The long n-dodecyl chain could be exploited to create sensors with specific characteristics. It can be used to:
Immobilize the sensor molecule: The hydrophobic dodecyl tail can facilitate the immobilization of the molecule onto hydrophobic electrode surfaces like carbon paste or glassy carbon, or within polymeric films.
Create a specific recognition environment: The alkyl chain can help form a hydrophobic pocket near the imidazole recognition site, potentially increasing selectivity for nonpolar analytes.
Enhance sensitivity in certain media: The surfactant-like nature of the molecule could be used to pre-concentrate analytes at the electrode surface.
The electrochemical data obtained for ferrocenyl imidazole systems suggest their potential use as anion recognition molecules and as chemical or biochemical sensors. mdpi.com This highlights the broad potential of functionalized imidazoles in the field of electrochemical sensing.
Insufficient Data to Generate a Focused Article on this compound
Despite a comprehensive search for scientific literature and data, there is currently insufficient publically available information to construct a detailed article on the interfacial phenomena and surface science applications of the chemical compound this compound that meets the specific requirements of the provided outline.
Furthermore, the application of thermodynamic models like the Gibbs and Szyszkowski isotherm equations requires empirical data relating concentration to surface tension. Without such data for this compound, a quantitative analysis of its adsorption behavior, including the influence of concentration, temperature, and electrolytes, cannot be accurately presented.
Similarly, detailed studies on the adsorption kinetics of this compound at oil-water interfaces and the associated phenomena of interfacial turbulence and mass transfer enhancement have not been specifically reported. While the broader class of long-chain imidazolium ionic liquids has been investigated for such properties, a scientifically rigorous article on a single compound necessitates data specific to that compound.
Due to the lack of specific research findings, data tables, and detailed analyses pertaining directly to this compound, it is not possible to generate the thorough and scientifically accurate article as requested.
Interfacial Phenomena and Surface Science Applications
Wettability Alteration in Multiphase Systems
The compound 1-n-Dodecyl-2-ethylimidazole is recognized for its role as a cationic surfactant. Its molecular structure, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, allows it to adsorb at oil-water interfaces. This adsorption is pivotal in altering the wettability of rock surfaces within petroleum reservoirs, a critical factor in the efficiency of oil recovery processes.
In multiphase systems characteristic of oil reservoirs, which involve crude oil, brine, and the rock matrix (commonly sandstone or carbonate), the initial wettability is often oil-wet or mixed-wet. This condition is generally unfavorable for oil displacement by water. The introduction of this compound can induce a shift towards a more water-wet state. This alteration is primarily attributed to the interaction between the cationic head of the imidazole (B134444) molecule and the typically negatively charged surfaces of sandstone and carbonate rocks under reservoir conditions.
The mechanism of wettability alteration involves the surfactant molecules forming a layer on the rock surface. The positively charged imidazolium group attaches to the negatively charged sites on the rock, effectively displacing the adsorbed organic polar compounds from the crude oil that render the surface oil-wet. This process exposes a new surface to the brine, where the hydrophobic tails of the surfactant can interact with the oil phase, leading to a reduction in the adhesion of oil to the rock.
The effectiveness of this compound in modifying wettability is influenced by several factors, including its concentration, the salinity of the brine, the temperature of the reservoir, and the specific mineralogy of the rock. Research on analogous imidazolium-based ionic liquids has demonstrated that an optimal concentration exists for achieving the maximum reduction in interfacial tension and the most significant alteration in wettability.
Studies on similar long-chain imidazolium-based surfactants have shown their ability to change the contact angle of oil droplets on a rock surface in the presence of water. A decrease in the contact angle signifies a shift towards a more water-wet condition, which in turn enhances the spontaneous imbibition of water into the pore spaces of the rock, a key mechanism for displacing trapped oil.
Strategic Applications in Enhanced Oil Recovery (EOR) and Unconventional Petroleum Production
The ability of this compound to modify interfacial properties makes it a valuable component in chemical Enhanced Oil Recovery (EOR) strategies. Chemical EOR aims to recover oil that remains in the reservoir after primary and secondary recovery methods have been exhausted. The primary mechanisms through which this surfactant contributes to EOR are the reduction of interfacial tension (IFT) between oil and water and the alteration of rock wettability.
In the context of unconventional petroleum production, such as from shale and tight sand formations, the application of surfactants like this compound is crucial. These formations are characterized by extremely low permeability, making it difficult for oil to flow. Hydraulic fracturing is employed to create a network of fractures, but the recovery of oil from the tight matrix remains a challenge.
The injection of surfactant solutions, often as part of the hydraulic fracturing fluid or in subsequent "huff-and-puff" injection schemes, can improve oil recovery from these unconventional reservoirs. The surfactant alters the wettability of the fracture faces and the matrix, promoting the imbibition of the aqueous phase and the counter-current expulsion of oil from the nanopores of the shale matrix. This is particularly important as a significant portion of the oil in these reservoirs is stored in these very small pores.
The performance of this compound in EOR applications can be further enhanced by its combination with other chemicals, such as polymers and alkalis, in what are known as ASP (Alkali-Surfactant-Polymer) flooding formulations. The polymer increases the viscosity of the injected water to improve mobility control, while the alkali can react with acidic components in the crude oil to generate in-situ soaps that further reduce IFT.
Table of Research Findings on a Closely Related Imidazolium-Based Surfactant
Since specific data for this compound is limited in publicly available literature, the following table presents findings for a structurally similar compound, 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim]Cl), to illustrate the potential performance characteristics.
| Parameter | Condition | Result | Reference Compound |
| Interfacial Tension (IFT) | vs. Crude Oil | Significant reduction | 1-dodecyl-3-methylimidazolium chloride |
| Wettability Alteration | Aged Carbonate Rock | Shift from oil-wet to water-wet | 1-dodecyl-3-methylimidazolium chloride |
| Oil Recovery | Core Flooding Test | Additional oil recovery observed | 1-dodecyl-3-methylimidazolium chloride |
Advanced Materials Science Applications
Functional Polymers and Polymeric Ionic Liquids (PILs)
The synthesis of functional polymers and PILs from 1-n-Dodecyl-2-ethylimidazole hinges on the chemical reactivity of the imidazole (B134444) ring. These polymers are noted for their tunable properties and responsiveness to external stimuli.
The transformation of this compound into a polymerizable monomer is the initial step in creating imidazolium-based polymers. This process typically involves the quaternization of the second nitrogen atom on the imidazole ring. To enable polymerization, a reactive group, such as a vinyl moiety, is introduced to the molecule. The resulting vinylimidazolium salt can then undergo polymerization to form a PIL.
The defining characteristics of the resulting polymer are largely dictated by the long dodecyl chain. This substantial alkyl group imparts significant hydrophobicity and steric bulk, which in turn influences the polymer's solubility, thermal stability, and mechanical properties. Characterization of these polymers involves techniques such as Nuclear Magnetic Resonance (NMR) for structural verification, Gel Permeation Chromatography (GPC) to determine molecular weight, and Differential Scanning Calorimetry (DSC) to analyze thermal transitions.
Table 1: Hypothetical Properties of a Polymer Derived from this compound
| Property | Description | Anticipated Characteristics |
| Monomer Structure | Quaternized 1-n-Dodecyl-2-ethylimidazolium salt with a polymerizable group (e.g., vinyl). | Amphiphilic nature with a hydrophilic imidazolium (B1220033) head and a hydrophobic dodecyl tail. |
| Polymer Architecture | Linear polymer with long alkyl side chains. | The dodecyl chains can lead to self-assembly into organized structures in solution or in the solid state. |
| Solubility | Dependent on the counter-ion and solvent. | Likely soluble in nonpolar organic solvents and potentially forming micelles in polar solvents. |
| Thermal Stability | The decomposition temperature is influenced by the imidazolium salt's structure. | Expected to have moderate to high thermal stability, typical of imidazolium-based PILs. |
Polymers synthesized from this compound are prime candidates for the development of responsive coatings. The amphiphilic character of these polymers can lead to coatings that alter their surface properties, such as wettability, in response to changes in the environmental polarity or pH. Such "smart" coatings have potential applications in self-cleaning surfaces and anti-fouling materials.
In the realm of separation science, these polymers can be employed as novel stationary phases in chromatography or as components of advanced membrane systems. Their ability to interact with a range of molecules, from nonpolar to moderately polar, makes them versatile for separating complex mixtures. The long dodecyl chains can enhance the separation of hydrophobic molecules through van der Waals interactions.
Nanomaterials and Hybrid Composites
The amphiphilic nature of this compound also positions it as a valuable tool in the bottom-up fabrication of nanomaterials and hybrid composites. It can act as a template or a structure-directing agent, influencing the morphology and properties of the final material.
As an amphiphilic molecule, this compound can self-assemble at interfaces, such as oil-water interfaces, to form micelles or other ordered structures. nih.govcolumbia.edu These assemblies can then serve as templates for the synthesis of nanoparticles, guiding their growth and preventing aggregation. nih.govnih.govrsc.org The use of such imidazole-based templates allows for control over the size and shape of the resulting nanostructures, which is crucial for their application in catalysis, electronics, and sensing.
While not a primary ligand, this compound can function as a modulator or a structure-directing agent in the synthesis of MOFs and ZIFs. nih.gov ZIFs are a subclass of MOFs where metal ions are bridged by imidazolate linkers. nih.govresearchgate.netrsc.orgresearchgate.net The introduction of this compound during the synthesis can influence the crystallization process. Its long alkyl chain can act as a template, guiding the formation of specific framework topologies and pore structures. nih.govnih.gov Furthermore, its presence can modify the surface properties of the resulting ZIF crystals, for instance, enhancing their hydrophobicity for applications in gas separation or water purification. nih.gov
Table 2: Potential Roles of this compound in Nanomaterial Synthesis
| Nanomaterial | Role of this compound | Potential Outcome |
| Metallic Nanoparticles | Surfactant / Capping Agent | Control of particle size and prevention of agglomeration. |
| Mesoporous Silica | Structure-Directing Agent | Formation of ordered pore structures. |
| ZIFs/MOFs | Modulator / Template | Influence on crystal growth, topology, and surface properties. nih.govnih.gov |
The imidazole ring of this compound is a source of both carbon and nitrogen. This makes it a potential precursor for the synthesis of nitrogen-doped (N-doped) carbon nanomaterials, including carbon nanotubes and graphene. Through processes like chemical vapor deposition or pyrolysis, this compound can be decomposed at high temperatures, with the nitrogen atoms from the imidazole ring being incorporated into the carbon lattice. The long dodecyl chain serves as an additional carbon source. The resulting N-doped carbon materials exhibit enhanced electronic and catalytic properties compared to their undoped counterparts, making them suitable for applications in energy storage and catalysis.
Energy Storage and Conversion Technologies
The unique properties of ionic liquids, particularly those based on imidazole, have positioned them as promising candidates for various components in energy storage and conversion systems. Their low volatility, high thermal stability, and tunable electrochemical properties are highly desirable. However, specific data on this compound's performance in these applications remains elusive.
Components in Electrolyte Systems (e.g., Batteries, Fuel Cells)
In the broader context of alkyl-imidazole ionic liquids, research indicates that the length of the alkyl chain is a critical factor in determining the physicochemical properties of the electrolyte. However, without specific studies on this compound, a detailed analysis of its performance in batteries or fuel cells cannot be provided.
Table 1: Hypothetical Physicochemical Properties of this compound-Based Electrolytes
| Property | Expected Trend with Dodecyl Chain | Rationale |
| Ionic Conductivity | Decrease | Increased van der Waals forces and steric hindrance from the long alkyl chain can impede ion mobility. |
| Viscosity | Increase | The long dodecyl chain increases intermolecular interactions, leading to higher viscosity. |
| Electrochemical Stability Window | Potentially Wider | The bulky alkyl group might offer some steric protection to the imidazolium ring, potentially enhancing its stability against reduction or oxidation. |
| Thermal Stability | Increase | The higher molecular weight and stronger intermolecular forces associated with the long alkyl chain generally lead to higher decomposition temperatures. |
Note: This table is based on general trends observed in homologous series of ionic liquids and is not based on experimental data for this compound.
Smart Materials and Responsive Systems Utilizing Imidazole Structures
Imidazole moieties are known to be responsive to stimuli such as pH and temperature, making them attractive building blocks for smart materials. Polymers containing imidazole groups can exhibit tunable properties, leading to applications in areas like drug delivery, sensors, and self-healing materials.
The incorporation of a long alkyl chain, such as the dodecyl group in this compound, could introduce hydrophobic interactions, potentially leading to self-assembly and the formation of micelles or other ordered structures in solution. This behavior could be harnessed to create responsive systems. For instance, changes in temperature or pH could disrupt these assemblies, leading to a macroscopic change in the material's properties. However, at present, there are no published studies that have investigated the use of this compound in the development of smart materials or responsive systems.
Q & A
Q. What advanced NMR techniques provide critical insights into the solution-phase behavior of amphiphilic imidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
